molecular formula C17H12Cl2N2O2 B6036970 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B6036970
M. Wt: 347.2 g/mol
InChI Key: YYZNHLHKOSMFHU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a pyridin-4-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution of the furan ring with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of the Pyridin-4-ylmethyl Group: The final step involves the coupling of the furan ring with a pyridin-4-ylmethyl group through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-diones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure with a different position of the pyridinyl group.

    5-(3,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Another isomer with the pyridinyl group at the 2-position.

    5-(3,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness

The uniqueness of 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-2-1-12(9-14(13)19)15-3-4-16(23-15)17(22)21-10-11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZNHLHKOSMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)NCC3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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